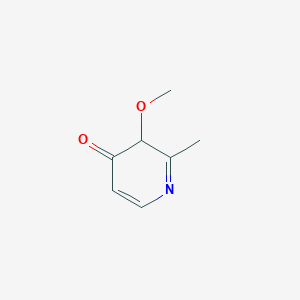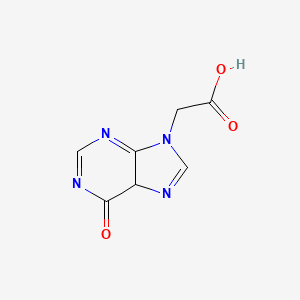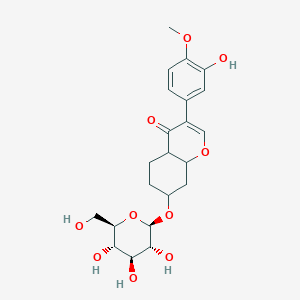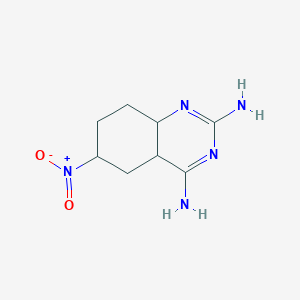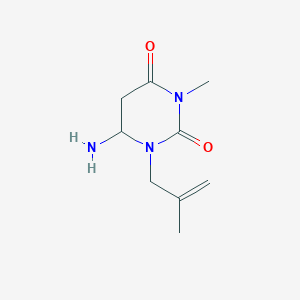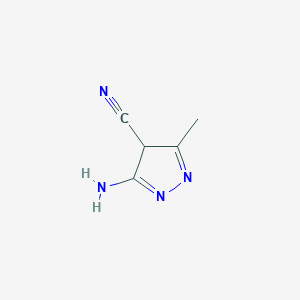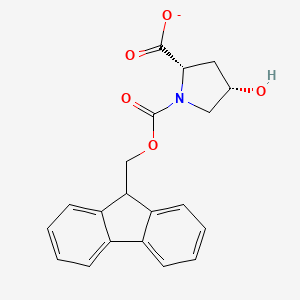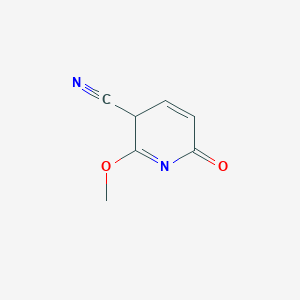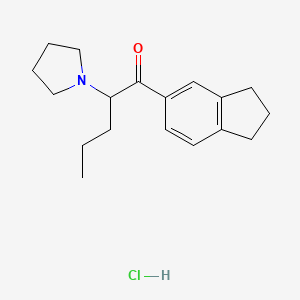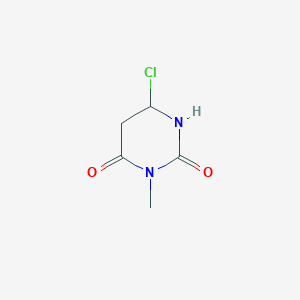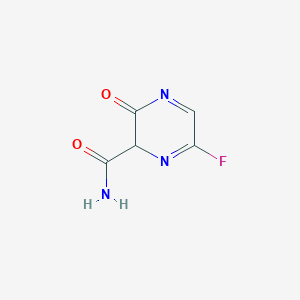
6-fluoro-3-oxo-2H-pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3-oxo-2H-pyrazine-2-carboxamide is a chemical compound that has garnered significant interest due to its unique structure and potential applications in various fields. It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and features a fluorine atom, a keto group, and a carboxamide group. This compound is known for its antiviral properties and has been studied extensively for its potential use in treating viral infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-oxo-2H-pyrazine-2-carboxamide typically involves multiple steps. One common method starts with 2-aminopyrazine as the starting material. The synthesis involves the following steps:
Regioselective Chlorination: The pyrazine ring is chlorinated to form 3,6-dichloropyrazine-2-carbonitrile.
Bromination: The chlorinated intermediate undergoes bromination.
Pd-Catalyzed Cyanation: The brominated compound is then subjected to palladium-catalyzed cyanation.
Sandmeyer Diazotization/Chlorination: This step involves diazotization followed by chlorination.
Nucleophilic Fluorination: The intermediate is then fluorinated.
Nitrile Hydration and Hydroxyl Substitution: The final steps involve hydration of the nitrile group and substitution of the hydroxyl group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to ensure efficient conversion of intermediates to the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-oxo-2H-pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-Fluoro-3-oxo-2H-pyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antiviral properties, particularly against RNA viruses.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-3-oxo-2H-pyrazine-2-carboxamide involves its interaction with viral RNA-dependent RNA polymerase. The compound is converted into its active form, which inhibits the polymerase enzyme, thereby preventing the replication of viral RNA. This mechanism is particularly effective against RNA viruses, making it a promising antiviral agent .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile
- 6-Fluoro-3-hydroxy-2-pyrazinecarbonitrile
Uniqueness
6-Fluoro-3-oxo-2H-pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit RNA-dependent RNA polymerase sets it apart from other similar compounds, making it a valuable compound in antiviral research and drug development .
Properties
Molecular Formula |
C5H4FN3O2 |
|---|---|
Molecular Weight |
157.10 g/mol |
IUPAC Name |
6-fluoro-3-oxo-2H-pyrazine-2-carboxamide |
InChI |
InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1,3H,(H2,7,10) |
InChI Key |
LQUFZQIEOALXQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C(N=C1F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


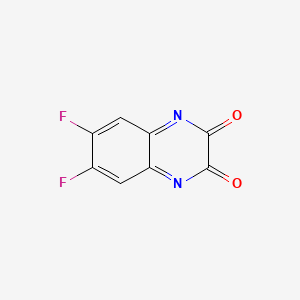
![9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12357048.png)
